molecular formula C18H16O3 B11691393 4-Propylphenyl 1-benzofuran-2-carboxylate

4-Propylphenyl 1-benzofuran-2-carboxylate

Cat. No.: B11691393
M. Wt: 280.3 g/mol
InChI Key: MRTYAPKOAOAZIP-UHFFFAOYSA-N
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Description

4-Propylphenyl 1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring fused with a carboxylate group and a propylphenyl moiety, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylphenyl 1-benzofuran-2-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the construction of benzofuran rings through free radical cyclization cascades, which are effective for synthesizing complex polycyclic benzofuran compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

4-Propylphenyl 1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the propylphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-Propylphenyl 1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Propylphenyl 1-benzofuran-2-carboxylate involves its interaction with molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propylphenyl 1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylphenyl moiety and the carboxylate group enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(4-propylphenyl) 1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H16O3/c1-2-5-13-8-10-15(11-9-13)20-18(19)17-12-14-6-3-4-7-16(14)21-17/h3-4,6-12H,2,5H2,1H3

InChI Key

MRTYAPKOAOAZIP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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